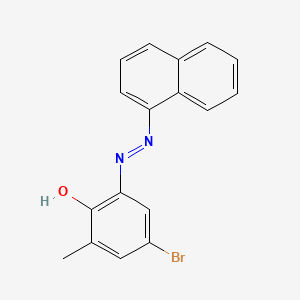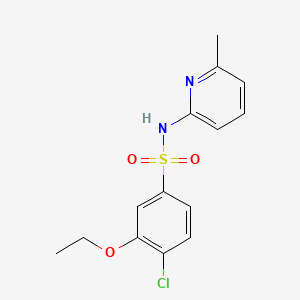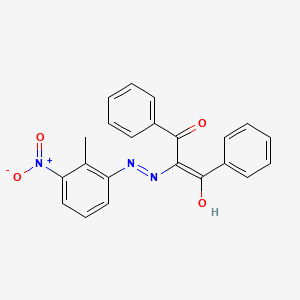![molecular formula C33H32BrNO5S B13378780 ethyl (5Z)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate](/img/structure/B13378780.png)
ethyl (5Z)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-[(4-tert-butylbenzoyl)amino]-4-oxothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that features a thiophene ring, a brominated benzylidene group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Benzylidene Formation: The benzylidene group is formed via a condensation reaction between an aldehyde and a ketone.
Esterification: The ester group is introduced through a reaction between the carboxylic acid and an alcohol, typically under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its complex structure and functional groups.
Material Science: Possible applications in the development of organic semiconductors or photovoltaic materials.
Biological Studies: Investigated for its interactions with biological macromolecules and potential bioactivity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of the bromine atom and the thiophene ring could facilitate binding to hydrophobic pockets in proteins, while the ester and amide groups could participate in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-3-ethyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one
- 2-((5-bromo-2-methylphenyl)methyl)-5-(4-fluorophenyl)thiophene
Properties
Molecular Formula |
C33H32BrNO5S |
|---|---|
Molecular Weight |
634.6 g/mol |
IUPAC Name |
ethyl (5Z)-5-[[5-bromo-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-(4-tert-butylbenzoyl)imino-4-hydroxythiophene-3-carboxylate |
InChI |
InChI=1S/C33H32BrNO5S/c1-6-39-32(38)28-29(36)27(41-31(28)35-30(37)22-11-13-24(14-12-22)33(3,4)5)18-23-17-25(34)15-16-26(23)40-19-21-9-7-20(2)8-10-21/h7-18,36H,6,19H2,1-5H3/b27-18-,35-31? |
InChI Key |
KEYRFDGSTZFHIB-QBGIMMOESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)C)/SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(C=CC(=C2)Br)OCC3=CC=C(C=C3)C)SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378702.png)

![2-[(2,4-Dichlorophenyl)diazenyl]-4-isopropylphenol](/img/structure/B13378710.png)
![(5Z)-5-[[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B13378716.png)

![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13378731.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378745.png)
![5-Hydroxy-6-[(5-hydroxy-7-oxo-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-(5-phenylfuran-2-yl)methyl]-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13378747.png)




![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378792.png)
![3-bromo-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13378794.png)
